molecular formula C179H274N50O55S7 B031492 Iberiotoxin CAS No. 129203-60-7

Iberiotoxin

Cat. No. B031492
M. Wt: 4231 g/mol
InChI Key: VDNVVLOBNHIMQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Iberiotoxin has been chemically synthesized to enable detailed studies of its structure and function. The synthesis process involves the formation of a 37-amino acid peptide with three disulfide bridges, crucial for its biological activity (Flinn, Murphy, Johns, Kunze, & Angus, 2009). Chemical ligation methods have also been employed to improve the yield of cysteine-rich scorpion toxin peptides, demonstrating the feasibility of using such techniques for producing biologically active iberiotoxin derivatives (Bingham, Chun, Ruzicka, Li, Tan, Kaulin, Englebretsen, & Moczydlowski, 2009).

Molecular Structure Analysis

The three-dimensional structure of iberiotoxin has been elucidated using 1H nuclear magnetic resonance (NMR) spectroscopy. The toxin features an antiparallel beta-sheet and a helix, with three disulfide bonds stabilizing its structure. This configuration is similar to that observed in related scorpion toxins, such as charybdotoxin (Johnson & Sugg, 1992).

Chemical Reactions and Properties

Modifications of iberiotoxin, such as the synthesis of biotinylated derivatives, have been used to explore its binding interactions and mechanism of action. These studies have shown that specific amino acid residues and their modifications can influence the toxin's ability to block BK channels (Bingham, Bian, Tan, Takács, & Moczydlowski, 2006).

Physical Properties Analysis

Iberiotoxin's stability, solubility, and overall physical properties are closely related to its structural configuration. Its specific three-dimensional structure, dictated by the arrangement of disulfide bridges, influences its functional interaction with BK channels and its efficacy as a blocker.

Chemical Properties Analysis

The toxin's chemical properties, including its charge distribution and hydrophobic/hydrophilic regions, are key factors determining its interaction with BK channels. Mutational analyses have provided insights into the roles of specific residues in iberiotoxin's specificity and potency. For example, mutations at positions K27 and R34 significantly impact the toxin's binding kinetics and specificity for BK channels over other potassium channels (Mullmann, Munujos, Garcia, & Giangiacomo, 1999).

Scientific Research Applications

Application

Iberiotoxin has been used to study the properties and functions of iberiotoxin-resistant BK channels in the nervous system .

Method

The BK channels are often identified using the scorpion venom iberiotoxin . The study focuses on the so-called “type II” subtype which is resistant to iberiotoxin . This property is uniquely mediated by channel assembly with one member of the BK accessory β subunit family, the neuron-enriched β4 subunit .

Results

Studies have shown that β4 dramatically promotes BK channel opening by shifting voltage sensor activation to more negative voltage ranges, but also slows activation to timescales that theoretically preclude BK ability to shape action potentials (APs) . These channels have been identified in dentate gyrus granule neurons and in purkinje neurons of the cerebellum .

Peptide Synthesis

Application

Iberiotoxin has been used in the development of a method for improved yields of cysteine-rich scorpion toxin peptides .

Method

Automated and manual solid phase peptide synthesis techniques were combined with chemical ligation to produce a 37-residue peptide toxin derivative of iberiotoxin . This approach increased synthetic yields approximately 12-fold compared to standard linear peptide synthesis .

Results

In a functional inhibition assay, the ligated scorpion toxin derivative, iberiotoxin V16A/D19-Cys-4-MeOBzl, exhibited ‘native-like’ affinity (K (d)=1.9 nM) and specificity towards the BK Ca (2+)-activated K (+) Channel (K (Ca)1.1) .

Neurobiology

Application

Iberiotoxin has been used to study the function of iberiotoxin-resistant BK channels in the central nervous system, specifically in CA3 hippocampus neurons .

Method

The study utilized iberiotoxin-resistance as a footprint for these channels . The channels were identified in CA3 hippocampus neurons .

Results

The research is ongoing, and specific blockers and agonists of BK/β4, as well as β4 knockout mice, are being used to further understand the function of these channels .

Toxicology

Application

Iberiotoxin, derived from the Eastern Indian red scorpion Hottentotta tamulus, has been used in toxicology studies .

Method

The venom of the scorpion, which contains Iberiotoxin, is studied for its effects on the human body . The toxin selectively inhibits the current through large-conductance calcium-activated potassium channels .

Results

The venom produces mainly cardiopulmonary abnormalities like circulatory derangements, myocarditis, and changes in cardiac sarcolemmal ATPase . In rural India, the scorpion and its venom is a commonly known factor of children’s death .

Safety And Hazards

When handling Iberiotoxin, ensure adequate ventilation and provide accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be used .

Future Directions

Ongoing research using novel, specific blockers and agonists of BK/β4, and β4 knockout mice, will continue to move the field forward in understanding the function of these channels . Given the strong links between ion channel function and regulation of tumour growth, metastasis and chemotherapy resistance, it is likely that further work in this area will facilitate the development of new therapeutic approaches .

properties

IUPAC Name

5-amino-2-[[2-[[10-[[6-amino-2-[[6-amino-2-[[2-[[2-[[7,34-bis(4-aminobutyl)-37-[[2-[[2-[[2-[[10-(4-aminobutyl)-22-[[3-carboxy-2-[[2-[[3-carboxy-2-[[3-hydroxy-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]-3-phenylpropanoyl]amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-7-(2-carboxyethyl)-13,19-bis(hydroxymethyl)-6,9,12,15,18,21-hexaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-25-benzyl-13-(3-carbamimidamidopropyl)-16,31-bis(carboxymethyl)-28-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-19-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-7-(3-carbamimidamidopropyl)-6,9-dioxo-1,2-dithia-5,8-diazacycloundecane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C179H274N50O55S7/c1-87(2)65-111-155(261)208-112(66-93-33-15-13-16-34-93)146(252)195-77-133(239)225-139(88(3)4)172(278)213-117(71-136(244)245)158(264)199-100(44-31-62-190-178(186)187)144(250)193-75-131(237)198-102(40-22-27-58-181)148(254)219-124(167(273)205-109(56-64-285-12)145(251)194-76-132(238)197-101(39-21-26-57-180)147(253)200-105(43-25-30-61-184)151(257)220-123-81-286-288-83-125(221-152(258)106(203-166(123)272)45-32-63-191-179(188)189)169(275)210-113(68-95-46-48-97(234)49-47-95)156(262)206-110(177(283)284)50-53-129(185)235)82-287-291-86-128(168(274)202-104(42-24-29-60-183)150(256)212-116(70-135(242)243)159(265)207-111)224-175(281)142(91(9)10)228-164(270)121(79-231)216-157(263)115(69-96-74-192-99-38-20-19-37-98(96)99)211-170(276)126-84-289-290-85-127(171(277)217-122(80-232)165(271)227-141(90(7)8)174(280)218-120(78-230)163(269)201-103(41-23-28-59-182)149(255)204-108(154(260)222-126)52-55-134(240)241)223-160(266)118(72-137(246)247)214-173(279)140(89(5)6)226-162(268)119(73-138(248)249)215-176(282)143(92(11)233)229-161(267)114(67-94-35-17-14-18-36-94)209-153(259)107-51-54-130(236)196-107/h13-20,33-38,46-49,74,87-92,100-128,139-143,192,230-234H,21-32,39-45,50-73,75-86,180-184H2,1-12H3,(H2,185,235)(H,193,250)(H,194,251)(H,195,252)(H,196,236)(H,197,238)(H,198,237)(H,199,264)(H,200,253)(H,201,269)(H,202,274)(H,203,272)(H,204,255)(H,205,273)(H,206,262)(H,207,265)(H,208,261)(H,209,259)(H,210,275)(H,211,276)(H,212,256)(H,213,278)(H,214,279)(H,215,282)(H,216,263)(H,217,277)(H,218,280)(H,219,254)(H,220,257)(H,221,258)(H,222,260)(H,223,266)(H,224,281)(H,225,239)(H,226,268)(H,227,271)(H,228,270)(H,229,267)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H,283,284)(H4,186,187,190)(H4,188,189,191)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNVVLOBNHIMQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CCCCN)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)O)CCCCN)CO)C(C)C)CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCC(=O)N6)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC7CSSCC(NC(=O)C(NC7=O)CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)NC(CCC(=O)N)C(=O)O)CCCCN)CCCNC(=N)N)CC(=O)O)C(C)C)CC9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C179H274N50O55S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801045948
Record name Iberiotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

4231 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iberiotoxin

CAS RN

129203-60-7
Record name Iberiotoxin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iberiotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iberiotoxin
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